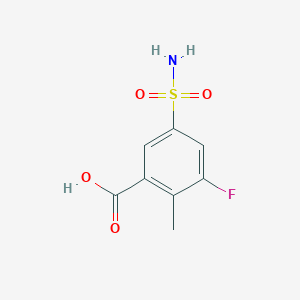

3-Fluoro-2-methyl-5-sulfamoylbenzoic acid

Description

Contextualization within Substituted Benzoic Acid and Sulfonamide Chemistry

The presence of the sulfonamide group (-SO₂NH₂) places this compound within a well-known class of molecules with a broad spectrum of chemical and biological activities. wikipedia.orgnih.gov Sulfonamides are typically prepared through the reaction of a sulfonyl chloride with an amine. wikipedia.orgbritannica.com The sulfonamide moiety is a key feature in many pharmaceutical compounds. wikipedia.org

Significance as a Key Intermediate and Research Scaffold in Organic Synthesis

Due to its multiple functional groups, 3-fluoro-2-methyl-5-sulfamoylbenzoic acid serves as a versatile intermediate and scaffold in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The aromatic ring can undergo various substitution reactions, allowing for the introduction of additional functionalities.

Fluorinated organic compounds, in general, are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine can modulate a molecule's physical, chemical, and biological properties, including its lipophilicity and metabolic stability. ossila.com Similarly, substituted benzoic acids are foundational building blocks in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients and functional materials. ossila.comossila.com For instance, related fluorinated benzoic acid derivatives are used in the synthesis of liquid crystals and materials for biochemistry research. ossila.com

Properties

IUPAC Name |

3-fluoro-2-methyl-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-4-6(8(11)12)2-5(3-7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANKEABGHGDWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044870-83-7 | |

| Record name | 3-fluoro-2-methyl-5-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Constructing the Fluoro-Methyl-Sulfamoylbenzoic Acid Core

The synthesis of a polysubstituted aromatic compound like 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid requires careful consideration of the order of functional group introduction to ensure the desired regiochemistry. The directing effects of the substituents play a crucial role in the outcome of electrophilic aromatic substitution reactions.

Regioselective Functionalization Techniques for Benzoic Acid Derivatives

Achieving the specific substitution pattern of this compound hinges on the regioselective functionalization of a benzoic acid precursor. The carboxylic acid group is a meta-director in electrophilic aromatic substitution, while the methyl group is an ortho, para-director. This interplay of directing effects must be strategically managed.

One key strategy is the use of directing groups to control the position of incoming substituents. For instance, in late-stage functionalization, a carboxylate group can direct C-H activation to the ortho position. sigmaaldrich.com However, for the target molecule, achieving substitution at the 3, 2, and 5 positions relative to each other requires a multi-step approach where the directing effects of the substituents are exploited sequentially.

Visible-light-induced photocatalysis represents another modern approach for the functionalization of benzoic acid derivatives under mild conditions. wikipedia.org These methods can offer alternative regioselectivities compared to traditional electrophilic substitution.

Multi-Step Synthesis Pathways for Substituted Benzoic Acids from Precursors

The construction of complex benzoic acid derivatives often involves multi-step synthetic sequences starting from simpler, commercially available precursors. rsc.org A plausible pathway to this compound could commence with a suitably substituted toluene (B28343) or benzoic acid derivative, followed by the sequential introduction of the remaining functional groups.

For example, a synthesis could start with o-toluic acid (2-methylbenzoic acid). wikipedia.org The challenge then lies in the regioselective introduction of the fluoro and sulfamoyl groups. The order of these introductions is critical. For instance, nitration of a benzoic acid derivative, followed by reduction to an amine, diazotization, and subsequent reaction (e.g., Sandmeyer or Schiemann reaction) is a classic route to introduce a variety of substituents. A patent for the synthesis of 2-fluoro-3-nitrobenzoic acid describes a multi-step process starting from o-methylphenol, involving nitration, chlorination, fluorination, and finally oxidation of the methyl group. nih.gov

A general representation of a multi-step synthesis is outlined below:

| Step | Transformation | Starting Material | Product |

| 1 | Introduction of first functional group | Substituted Benzene (B151609) | Monosubstituted Benzene |

| 2 | Introduction of second functional group | Monosubstituted Benzene | Disubstituted Benzene |

| 3 | Introduction of third functional group | Disubstituted Benzene | Trisubstituted Benzene |

| 4 | Modification of a functional group | Trisubstituted Benzene | Final Product |

Methods for Introducing Sulfamoyl Moieties

The sulfamoyl group (-SO₂NH₂) is typically introduced onto an aromatic ring via a two-step process: chlorosulfonylation followed by amination.

First, the aromatic compound is treated with chlorosulfonic acid (ClSO₃H) to yield an aryl sulfonyl chloride. This electrophilic aromatic substitution reaction is generally effective for activated or moderately deactivated rings. The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the corresponding sulfonamide.

An alternative is the use of sulfamoyl chloride (H₂NSO₂Cl) with a Lewis acid catalyst, though this reagent is less common. The choice of conditions for sulfamoylation depends on the reactivity of the aromatic substrate.

Fluorination Strategies on Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods, each with its own advantages and limitations. google.com The choice of fluorination strategy is often dictated by the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination: This method involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). google.com These reagents can directly fluorinate electron-rich aromatic rings.

Nucleophilic Aromatic Substitution (SNA_r): In this approach, a leaving group (such as a nitro group or a halogen) on an activated aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). google.com The aromatic ring must be substituted with strong electron-withdrawing groups to facilitate this reaction.

Transition Metal-Catalyzed Fluorination: This has become a powerful tool for aromatic fluorination. google.com Catalysts based on palladium, copper, and other transition metals can facilitate the fluorination of aryl halides, triflates, or boronic acids using various fluoride sources. google.com

Photocatalytic and Electrochemical Fluorination: These are more recent developments that offer milder reaction conditions. shachemlin.com Photocatalysis uses light to generate reactive fluorine species, while electrochemical methods use an electric current to drive the fluorination process. shachemlin.com

| Fluorination Method | Reagent Type | Typical Substrate |

| Electrophilic Fluorination | F-TEDA-BF₄, NFSI | Electron-rich aromatics |

| Nucleophilic Aromatic Substitution | KF, CsF | Electron-poor aromatics with a good leaving group |

| Transition Metal-Catalyzed | Pd or Cu catalysts, fluoride source | Aryl halides, triflates, boronic acids |

| Photocatalytic Fluorination | Photocatalyst, light, fluoride source | Arenes and heteroarenes |

| Electrochemical Fluorination | Electrochemical cell, fluoride source | Aromatic substrates |

Derivatization and Analog Generation for Structure-Activity Exploration

Once the core structure of this compound is synthesized, it can be further modified to explore structure-activity relationships, particularly through derivatization of the carboxylic acid group.

Esterification and Hydrolysis Pathways

The carboxylic acid functional group is a versatile handle for derivatization, with esterification being a common transformation.

Esterification: The conversion of a carboxylic acid to an ester is most famously achieved through the Fischer esterification. google.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. google.com Aromatic carboxylic acids can be esterified using this method. google.com

Hydrolysis: The reverse reaction of esterification is hydrolysis, which converts an ester back to a carboxylic acid and an alcohol. ossila.com This can be achieved under either acidic or basic conditions. orgsyn.org Acid-catalyzed hydrolysis is the direct reverse of the Fischer esterification and is also an equilibrium process. google.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. orgsyn.org

| Reaction | Reagents | Product from Carboxylic Acid |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acid-Catalyzed Hydrolysis | Water, Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH), then Acid Workup | Carboxylic Acid |

Amide Formation Reactions for Substituted Benzamides

The carboxylic acid moiety of this compound is a primary site for functionalization, most commonly through amide bond formation. As a substituted benzoic acid, it can be readily converted into a wide range of benzamides. This transformation is fundamental in drug discovery, as the resulting amide linkage can significantly influence a molecule's pharmacological properties. ossila.com

A common strategy for this conversion involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. One method is the conversion of the carboxylic acid to an acyl chloride, which then reacts readily with a primary or secondary amine. ossila.com Alternatively, direct amidation can be achieved using various coupling agents that facilitate the reaction between the carboxylic acid and an amine under milder conditions. These reagents are widely employed to create amide bonds without the need for isolating reactive intermediates. A variety of catalytic systems, such as those based on 5-methoxy-2-iodophenylboronic acid (MIBA), have been developed for direct amidation at ambient temperatures. organic-chemistry.org

Below is a table of common coupling agents used in amide formation reactions.

| Coupling Agent Category | Examples |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | |

| Uronium/Guanidinium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

These general methodologies are directly applicable to the synthesis of substituted benzamides derived from this compound, allowing for the creation of diverse chemical libraries for further investigation.

Nucleophilic Substitution Reactions for Further Functionalization

The fluorine atom on the aromatic ring of this compound presents another key site for chemical modification through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the sulfamoyl and carboxylic acid groups activates the ring, making the fluorine atom a suitable leaving group for substitution by various nucleophiles.

Research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that the fluorine atom can be effectively displaced by a range of nucleophiles. nih.govbeilstein-journals.org This provides a strong precedent for the expected reactivity of this compound. The reaction with oxygen, sulfur, and nitrogen nucleophiles can lead to the formation of novel substituted benzene derivatives. nih.govbeilstein-journals.org

The table below illustrates potential transformations via nucleophilic substitution of the fluorine atom.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

| Oxygen | Sodium methoxide | Methoxy |

| Phenol | Phenoxy | |

| Sulfur | Sodium thiomethoxide | Methylthio |

| Thiophenol | Phenylthio | |

| Nitrogen | Ammonia | Amino |

| Piperidine | Piperidinyl |

These reactions allow for significant structural diversification, enabling the synthesis of derivatives with altered electronic and steric properties for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions for Research-Scale Production

The transition from a successful chemical reaction to a reliable synthetic procedure requires careful optimization of reaction conditions, even at the research scale. The goal is to maximize yield and purity while ensuring reproducibility. For multi-step syntheses involving substituted benzoic acids, key parameters such as the choice of catalyst, base, solvent, reaction temperature, and duration are systematically varied to find the optimal protocol. rsc.orgacs.org

For instance, in copper-catalyzed coupling reactions involving substituted 2-halobenzoic acids, the choice of base (e.g., K₂CO₃, Cs₂CO₃) and the reaction temperature can dramatically influence the product yield. acs.org Studies have shown that yields can increase significantly as the temperature is raised from 30 °C to 80 °C, and that a specific base may provide superior results over others. acs.org Similarly, the amount of catalyst and the reaction time are fine-tuned to achieve a balance between reaction completion and the formation of byproducts. rsc.orgacs.org

The following table provides a representative example of how a reaction condition optimization study might be structured for a key synthetic step.

| Entry | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ (3.0) | 60 | 6 | 75.2 |

| 2 | K₂CO₃ (3.0) | 60 | 6 | 83.1 |

| 3 | Cs₂CO₃ (3.0) | 60 | 6 | 79.5 |

| 4 | K₂CO₃ (3.0) | 70 | 6 | 91.4 |

| 5 | K₂CO₃ (3.0) | 80 | 6 | 96.5 |

| 6 | K₂CO₃ (3.0) | 80 | 4 | 92.3 |

| 7 | K₂CO₃ (3.0) | 80 | 5 | 95.7 |

This table is illustrative and modeled on optimization studies for related compounds. acs.org

Such systematic optimization is crucial for developing efficient and scalable synthetic routes for the production of this compound and its derivatives. researchgate.netresearchgate.net

Advanced Analytical Techniques and Structural Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of "3-Fluoro-2-methyl-5-sulfamoylbenzoic acid" by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For "this compound," both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.5 ppm, with their coupling patterns influenced by the fluorine and other substituents. The methyl protons will present as a singlet in the upfield region, likely around 2.0-2.5 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, while the protons of the sulfonamide group would also appear as a broad singlet, typically in the range of 6.0-8.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 165-185 ppm range. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon will produce a signal in the upfield region, typically around 15-25 ppm.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-185 |

| Aromatic (Ar-H) | 7.0 - 8.5 (multiplets) | 110-160 |

| Sulfonamide (-SO₂NH₂) | 6.0 - 8.0 (broad singlet) | - |

| Methyl (-CH₃) | 2.0 - 2.5 (singlet) | 15-25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

IR Spectroscopy: The IR spectrum of "this compound" would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid group is expected from 2500 to 3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibrations of the sulfonamide group are anticipated as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric S=O stretching vibrations of the sulfonamide will produce strong bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. The C-F stretch will be observed in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be prominent, as would the symmetric stretching of the sulfonyl group.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H Stretch (Sulfonamide) | 3300-3500 |

| C=O Stretch (Carboxylic Acid) | ~1700 |

| S=O Asymmetric Stretch | ~1350 |

| S=O Symmetric Stretch | ~1160 |

| C-F Stretch | 1000-1300 |

Mass Spectrometry Techniques for Molecular Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₈H₈FNO₄S), high-resolution mass spectrometry would confirm the exact mass. The predicted monoisotopic mass is approximately 233.0158 Da. uni.lu

Electrospray ionization (ESI) is a common technique for analyzing such compounds. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 234.0231. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of about 232.0085. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further confirm the structure by showing losses of characteristic neutral fragments such as H₂O, CO₂, and SO₂NH₂.

| Adduct | Predicted m/z |

| [M+H]⁺ | 234.02309 |

| [M+Na]⁺ | 256.00503 |

| [M-H]⁻ | 232.00853 |

| [M+NH₄]⁺ | 251.04963 |

Data sourced from PubChem uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring in "this compound" contains π-electrons that can be excited by UV radiation. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions. The presence of substituents like the carboxylic acid and sulfonamide groups can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of "this compound." A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (like acetonitrile (B52724) or methanol), run under a gradient elution program.

Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. A pure sample would exhibit a single major peak with minimal to no impurity peaks.

Quantum Chemical Investigations of Molecular Electronic Structure

Quantum chemical methods are employed to investigate the electronic properties of this compound, offering a detailed understanding of its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.nettandfonline.comresearchgate.netscispace.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. nih.gov This process minimizes the total electronic energy of the molecule, thereby identifying its ground-state conformation.

The optimized geometry provides the foundation for all other computational analyses. Energetic properties, such as the total energy and heat of formation, can also be calculated, offering insights into the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Predicted distances between bonded atoms (e.g., C-C, C-F, S-O, N-H). |

| Bond Angles (°) | Predicted angles between three connected atoms (e.g., C-C-C, O-S-O). |

| Dihedral Angles (°) | Predicted torsional angles describing the rotation around a bond. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.govmdpi.commdpi.comkarazin.ua The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and polarizability. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Properties

| Property | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE eV) | Energy difference between LUMO and HOMO, indicating chemical reactivity. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method allows for the investigation of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.

For this compound, NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). The second-order perturbation energy (E(2)) associated with these interactions indicates their strength. This analysis can reveal important stabilizing effects, such as the interaction between the lone pairs of oxygen or nitrogen atoms and the antibonding orbitals of adjacent bonds. researchgate.net

Table 3: Significant Intramolecular Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Description of donor orbital | Description of acceptor orbital | Energy of hyperconjugative interaction. |

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule. wikipedia.orgq-chem.comresearchgate.netuni-muenchen.de These charges are calculated based on the distribution of the electron density among the basis functions centered on each atom. While known to be basis-set dependent, Mulliken charges can provide a qualitative understanding of the electrostatic potential of the molecule. researchgate.netuni-muenchen.de

For this compound, this analysis would predict the charge distribution across the molecule, highlighting the electronegative and electropositive centers. researchgate.netresearchgate.net This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, and for identifying regions of the molecule that are likely to interact with biological macromolecules.

Table 4: Calculated Mulliken Atomic Charges

| Atom | Atomic Charge (e) |

|---|---|

| Atom identifier (e.g., F1, C2, S5) | The calculated partial charge on the atom. |

Molecular Simulation Approaches for Ligand-Target Interactions

Molecular simulations are used to predict how this compound might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjptonline.orgmdpi.comnih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

In a typical molecular docking study involving this compound, the molecule would be docked into the active site of a relevant biological target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The results of a docking study would reveal the most probable binding pose of this compound and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net

Table 5: Molecular Docking Results

| Parameter | Description |

|---|---|

| Target Protein | The biological macromolecule used in the docking simulation. |

| Binding Affinity (kcal/mol) | The predicted free energy of binding for the most stable docking pose. |

| Key Interacting Residues | The amino acid residues in the protein's active site that form significant interactions with the ligand. |

| Types of Interactions | The nature of the intermolecular forces involved (e.g., hydrogen bonds, van der Waals forces). |

An Article on the Computational Chemistry and Molecular Modeling of this compound

This article delves into the computational analysis of this compound, focusing on modern molecular modeling techniques used to ascertain its properties and potential interactions in a biological context. The content is based on established computational methodologies.

In Vitro and Preclinical Biological Activity Research

Enzyme Inhibition Studies and Target Identification

The molecular structure of 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid, featuring a sulfonamide group, suggests its potential as an enzyme inhibitor. Research has explored its effects on several classes of enzymes, including carbonic anhydrases, dihydropteroate synthase, aminopeptidases, glycosidases, and enzymes of the cyclooxygenase pathway.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com Inhibition of specific human (h) CA isoforms has therapeutic applications. The cytosolic isoforms hCA I and II are widespread, while hCA IX and XII are transmembrane isoforms associated with tumors and are targets for anticancer agents. nih.govnih.gov

While direct inhibition data for this compound is not extensively published, the inhibitory potential of the benzenesulfonamide scaffold is well-documented against these key isoforms. Studies on structurally related sulfonamides show potent, low nanomolar inhibition of hCA II, IX, and XII, with generally weaker activity against hCA I. nih.govsemanticscholar.org For instance, various 4-substituted-3-pyridinesulfonamides demonstrated excellent inhibitory action against hCA IX and XII, with inhibition constants (Kᵢ) in the single-digit to low double-digit nanomolar range. drugbank.com The activity is attributed to the sulfonamide moiety binding to the zinc ion in the enzyme's active site.

The table below summarizes the inhibition data for a selection of representative benzenesulfonamide derivatives against the four key hCA isoforms, illustrating the typical activity profile for this class of compounds.

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

| Aroylhydrazone Benzenesulfonamides | 86.4 nM - 32.8 µM | 0.56 - 17.1 nM | 4.5 - 47.0 nM | 0.85 - 376 nM |

| nih.govwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine Sulfanilamides | - | - | 5.1 - 8.6 nM | 4.3 - 8.8 nM |

| 4-substituted-3-pyridinesulfonamides | 78 nM - 11.7 µM | 9.9 - 140 nM | 4.6 - 12.0 nM | 3.4 - 21.6 nM |

This table presents a range of inhibition constants (Kᵢ) observed for various classes of sulfonamide inhibitors to illustrate the general potency against different carbonic anhydrase isoforms. The data is compiled from multiple studies on related compounds. nih.govsemanticscholar.orgdrugbank.com

Dihydropteroate Synthase Inhibition as a Mechanism of Action

A primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.net This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org Bacteria must synthesize their own folate, whereas mammals obtain it from their diet, which explains the selective toxicity of these drugs. wikipedia.org

As a sulfonamide, this compound is predicted to act as a competitive inhibitor of DHPS. Sulfonamides are structural analogs of the natural DHPS substrate, para-aminobenzoic acid (pABA). researchgate.net They compete with pABA for the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.gov This inhibition depletes the bacterial cell of essential folate cofactors required for DNA and RNA synthesis, ultimately halting its growth and division. wikipedia.orgnih.gov

Aminopeptidase Activity Modulation (e.g., Endoplasmic Reticulum Aminopeptidase 1, ERAP1)

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc aminopeptidase that plays a critical role in the immune system by trimming peptide antigens before they are presented by MHC class I molecules. nih.gov Modulation of ERAP1 activity is a potential therapeutic strategy for autoimmune diseases and cancer. nih.gov

Research has identified sulfamoylbenzoic acid derivatives as modulators of ERAP1. A closely related compound, 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid, was found to be an inhibitor of ERAP1's activity towards physiological peptide substrates. nih.govgoogle.com This compound competitively inhibits the trimming of longer peptides, thereby affecting the repertoire of antigens presented on the cell surface. nih.gov These findings suggest that the sulfamoylbenzoic acid scaffold, present in this compound, is a viable starting point for developing ERAP1 modulators.

Glycosidase Inhibition Studies (e.g., α-glucosidase, α-amylase)

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down carbohydrates into absorbable glucose. nih.gov Inhibiting these enzymes can help manage postprandial hyperglycemia, a key aspect of managing type 2 diabetes. frontiersin.org

While direct studies on this compound are limited, research into related structures provides insight. Fluorinated benzenesulfonic ester derivatives have been investigated as inhibitors of these enzymes. researchgate.net The rationale is that the fluorinated aromatic moiety can enhance biological activity. researchgate.net Phenolic compounds, in general, are known to possess α-glucosidase and α-amylase inhibitory properties. nih.govresearchgate.net Given that the target compound is a benzoic acid derivative, a class of organic acids that can exhibit enzyme inhibitory effects, it represents a structure of interest for potential glycosidase inhibition. nih.gov

Cyclooxygenase Pathway Investigations (Indirectly from related NSAID structures)

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Many NSAIDs are acidic molecules, and some possess a sulfonamide moiety. The structure of this compound, containing a benzoic acid core, is reminiscent of salicylate-based NSAIDs.

Studies on related compounds support this potential link. For example, 2-hydroxy-4-trifluoromethylbenzoic acid, a fluorinated benzoic acid derivative, has been shown to inhibit COX-2-mediated prostaglandin production. nih.gov Furthermore, various heterocyclic compounds incorporating a sulfonamide moiety have been designed as potent and selective COX-2 inhibitors. mdpi.com These findings suggest that the combination of a benzoic acid scaffold and a sulfonamide group in this compound could potentially interact with the COX pathway, a hypothesis derived from its structural similarity to known inhibitors. nih.gov

Antimicrobial Efficacy in Laboratory Models

The primary basis for the antimicrobial activity of this compound is its function as a sulfonamide, leading to the inhibition of dihydropteroate synthase (DHPS) as detailed in section 5.1.2. This mechanism confers bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.

Specific laboratory data for the subject compound is not widely available, but studies on structurally analogous compounds provide evidence of efficacy. For example, a series of fluorobenzoylthiosemicarbazides, which also contain a fluorinated aromatic ring, were tested against a panel of Gram-positive bacteria. Several of these compounds showed significant activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram-per-milliliter range against pathogenic strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The table below presents the range of MIC values for related fluorinated benzoyl derivatives against selected bacterial strains, demonstrating the potential antimicrobial profile.

| Bacterial Strain | Compound Class | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA) | Fluorobenzoylthiosemicarbazides | 7.82 - 31.25 |

| Staphylococcus aureus (MRSA) | Fluorobenzoylthiosemicarbazides | 7.82 - 31.25 |

| Staphylococcus epidermidis | Fluorobenzoylthiosemicarbazides | 15.63 - 62.5 |

| Enterococcus faecalis | Fluorobenzoylthiosemicarbazides | 31.25 - 125 |

This table shows the Minimum Inhibitory Concentration (MIC) ranges for a class of structurally related compounds against various Gram-positive bacteria. The data is derived from a study on fluorobenzoylthiosemicarbazides. nih.gov

Cellular Pathway Perturbation Studies

Research on analogous compounds provides insight into the potential effects on cellular metabolism. In bacteria, compounds like sophoraflavanone G and kurarinone have been found to interfere with the energy metabolism of MRSA, disrupting the cell's normal physiological activities nih.gov. In eukaryotic cells, studies on the metabolism of other fluorinated pyrimidines, such as 5-fluorouracil, indicate that such compounds can be incorporated into metabolic pathways, which is a key aspect of their therapeutic action nih.gov. This suggests that this compound could potentially be metabolized by cells and influence metabolic functions.

Structurally related sulfonamides and quinolones have been shown to modulate critical cell signaling pathways involved in proliferation and apoptosis. For example, studies combining sulfamethoxazole with quercetin demonstrated a downregulation of NFkB and an upregulation of the caspase-3 gene in tumor-bearing mice, indicating the induction of an apoptotic pathway and a decrease in cell proliferation nih.gov. Similarly, a ciprofloxacin chalcone hybrid was found to exert its anti-proliferative effects through the upregulation of the p53 tumor suppressor gene in cancer cell lines nih.gov. These findings suggest that the subject compound could potentially influence key signaling molecules that regulate cell fate.

Derivatives of benzoic acid and related structures have shown significant antiproliferative activity across a range of human cancer cell lines. Benzenesulfonamide derivatives have demonstrated cytotoxicity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells mdpi.com. Certain synthetic fluoroquinolones have exhibited nanomolar inhibition against pancreatic (PANC-1) and breast (MCF-7) cancer cell lines waocp.org. Furthermore, 3-arylisoquinolinones, synthesized from the related compound 5-Fluoro-2-methylbenzoic acid, show antiproliferative activity by suppressing tubulin polymerization and inducing apoptosis ossila.com. The combination of sulfamethoxazole and quercetin has also shown potent anticancer activity through the induction of apoptosis and cell cycle arrest in HCT-116, HepG2, MCF-7, and PC3 cell lines nih.gov.

Table 2: Antiproliferative Activity of Structurally Related Compounds on Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Effect | Source |

|---|---|---|---|

| Benzenesulfonamide derivatives | HCT-116, HeLa, MCF-7 | Cytotoxic activity (IC50 = 8-12.8 µM) | mdpi.com |

| Synthetic lipophilic fluoroquinolones | PANC-1, MCF-7, K562 | Nanomolar inhibition (IC50 = 0.005-0.30 µM) | waocp.org |

| 3-Arylisoquinolinones | Cancer cells | Antiproliferative activity via microtubule binding | ossila.com |

| Sulfamethoxazole + Quercetin | HCT-116, HepG2, MCF-7, PC3 | Induction of apoptosis and cell cycle arrest | nih.gov |

| Fluoro 1,2,3-triazole bis(benzothiazole) | U937, THP-1, Colo205, A549 | Cytotoxic activity | researchgate.net |

Exploration of Emerging Biological Targets and Mechanistic Hypotheses

Based on the activities of structurally related molecules, several mechanistic hypotheses for this compound can be proposed. The fluoroquinolone-like scaffold suggests that primary targets in bacteria could be DNA gyrase and topoisomerase IV mdpi.com.

In eukaryotic cells, the potential for anticancer activity points toward multiple targets. The demonstrated ability of a related benzoic acid derivative to form compounds that bind to microtubules suggests a mechanism of mitotic arrest ossila.com. Furthermore, the activity of benzenesulfonamide derivatives indicates that induction of apoptosis through the mitochondrial membrane potential pathway is a plausible mechanism mdpi.com. Another potential target, suggested by research on 2-Fluoro-5-methylbenzoic acid, is the inhibition of enzymes involved in signaling, such as adenylyl cyclase 1 ossila.com. The modulation of key signaling proteins like p53 and NFkB also represents a significant mechanistic hypothesis for antiproliferative and pro-apoptotic effects nih.govnih.gov.

Lysophosphatidic Acid (LPA) Receptor Agonism (Based on Sulfamoyl Benzoic Acid Analogues)

Lysophosphatidic acid (LPA) is a signaling phospholipid involved in various cellular processes through its interaction with multiple G protein-coupled receptors (GPCRs). The LPA2 receptor subtype, in particular, is known to mediate protective effects in the gut, including anti-apoptotic signals and enhancement of the mucosal barrier. cornell.edunih.govnih.gov

In the search for specific LPA receptor agonists, researchers have synthesized and studied a series of sulfamoyl benzoic acid (SBA) analogues. cornell.edunih.govnih.gov These studies have led to the identification of the first specific agonists for the LPA2 receptor, with some compounds demonstrating subnanomolar activity. cornell.edunih.gov The research established a clear structure-activity relationship (SAR) for these analogues, which was further supported by computational docking analyses of the compounds within the LPA2 ligand-binding pocket. cornell.edunih.gov The activation of LPA receptors by these compounds was quantified by measuring the transient mobilization of intracellular calcium. nih.gov

| Compound Class | Target Receptor | Activity | Potency |

| Sulfamoyl Benzoic Acid (SBA) Analogues | LPA2 | Specific Agonist | Subnanomolar |

This table summarizes the findings related to the agonistic activity of sulfamoyl benzoic acid analogues on the LPA2 receptor.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism (Based on Related Sulfonamide Propanamides)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in the sensation of pain and heat. basicmedicalkey.commdpi.com Consequently, the development of TRPV1 antagonists has been a significant focus of pain research for over a decade. basicmedicalkey.com

Within the broader research into TRPV1 antagonists, various chemical series have been explored, including sulfonamide propanamides. Studies on these related compounds have shown that they can act as potent inhibitors of TRPV1 activation by capsaicin, the pungent component of chili peppers. basicmedicalkey.com However, a notable characteristic of some propanamide analogues is their differential potency. For instance, certain compounds that strongly inhibit capsaicin-induced activation are significantly weaker at inhibiting activation by low pH. basicmedicalkey.com This modality-selective inhibition is a key area of investigation in the development of TRPV1 antagonists with improved therapeutic profiles. basicmedicalkey.com

| Compound Series | Activation Method | Inhibitory Concentration (IC50) / Effect |

| Propanamide Analogue 1 | Capsaicin | 8 nM |

| Propanamide Analogue 1 | Low pH (at 5 µM) | 0% |

| Propanamide Analogue 2 | Capsaicin | 2 nM |

| Propanamide Analogue 2 | Low pH (at 5 µM) | 15% |

This table highlights the differential inhibitory effects of related sulfonamide propanamides on TRPV1 activation by different stimuli.

NKCC1 Inhibitor Research (Based on 4-Amino-3-(alkylsulfamoyl)-benzoic acids)

The Na-K-Cl cotransporter 1 (NKCC1) is a protein involved in ion transport across cell membranes and is a target for research into neurological and developmental disorders. A class of compounds known as 4-amino-3-(alkylsulfamoyl)-benzoic acids has been identified as potent and selective inhibitors of NKCC1. acs.orgacs.org

This chemical class is distinct from earlier, non-selective inhibitors like the diuretic bumetanide. acs.orgacs.org Research has shown that the presence of a carboxylic acid group on the aromatic ring is important for potent activity on NKCC1. acs.org For example, one lead compound from this series, 3-(N,N-dimethylsulfamoyl)-4-((8,8,8-trifluorooctyl)amino)benzoic acid, has demonstrated efficacy in preclinical models. acs.org Initial hit compounds from a related 2-amino-5-nitro-benzenesulfonamide series showed moderate NKCC1 inhibition, which was significantly improved by replacing the nitro group with a carboxylic acid, leading to the 4-amino-3-sulfamoyl-benzoic acid derivatives. acs.org

| Compound Series / Name | Concentration | % NKCC1 Inhibition |

| ARN22393 | 10 µM | 6.4 ± 3.4% |

| ARN22393 | 100 µM | 29.4 ± 2.8% |

| ARN22394 | 10 µM | 17.7 ± 3.9% |

| ARN22394 | 100 µM | 28.7 ± 4.4% |

| Bumetanide Analogue | 10 µM | 58.8 ± 5.6% |

| Bumetanide Analogue | 100 µM | 71.7 ± 7.0% |

This table presents the in vitro NKCC1 inhibitory activity of compounds from the 4-amino-3-(alkylsulfamoyl)-benzoic acid class and related structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of Functional Groups and Their Biological Consequences

The pharmacological activity of 5-sulfamoylbenzoic acid derivatives is highly sensitive to structural modifications. Systematic alteration of the core functional groups has provided a clear picture of the structural requirements for potent diuretic activity. pharmacy180.comyoutube.com The primary functional groups of 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid—the C1-carboxylic acid, the C2-methyl group, the C3-fluoro group, and the C5-sulfamoyl group—each play a critical role.

Research into this class of compounds has established several key SAR principles:

C1-Carboxylic Acid Group : This group is considered essential for optimal activity. Its acidic nature is crucial for the molecule's interaction with the target transporter in the kidney. pharmacy180.com

C5-Sulfamoyl Group : The unsubstituted sulfamoyl moiety (-SO₂NH₂) at the C5 position is a mandatory feature for high-ceiling diuretic activity within this chemical class. pharmacy180.comyoutube.com Any modification or replacement of this group leads to a significant decrease or complete loss of diuretic effect. nih.gov

Substituents on the Aromatic Ring : The nature and position of other substituents on the benzene (B151609) ring significantly modulate the compound's potency and properties. The substitution pattern at positions C2 and C3, as seen in this compound, is critical for fine-tuning the molecule's interaction with its biological target. pharmacy180.com

The following table summarizes the biological consequences of systematically modifying the functional groups of the 5-sulfamoylbenzoic acid scaffold.

| Modification Site | Type of Modification | Consequence on Biological Activity | Reference |

|---|---|---|---|

| C1-Carboxylic Acid | Conversion to ester or amide | Significant reduction or loss of activity. | pharmacy180.com |

| C5-Sulfamoyl Group | Substitution on the nitrogen (e.g., acetylation) | Decrease in diuretic potency. | nih.gov |

| C5-Sulfamoyl Group | Replacement with other groups (e.g., carbonyl) | Loss of diuretic activity. | nih.gov |

| Aromatic Ring | Introduction of an activating group at C4 (e.g., Cl, phenoxy) | Generally increases diuretic activity in related series. | youtube.com |

| Aromatic Ring | Removal of substituents at C2 and C3 | Reduced potency compared to substituted analogs. | pharmacy180.com |

Role of Fluoro, Methyl, and Sulfamoyl Substituents in Modulating Target Affinity and Selectivity

Each substituent on the this compound scaffold has a distinct purpose in tailoring the molecule's interaction with its target, enhancing binding affinity, and ensuring selectivity.

Fluoro Group : The fluorine atom at the C3 position plays a multifaceted role. As the most electronegative element, it alters the electronic distribution of the aromatic ring, which can impact the acidity (pKa) of the nearby carboxylic acid and the distant sulfamoyl group. tandfonline.com This electronic modulation can enhance interactions with the target protein. Furthermore, fluorine can increase the molecule's lipophilicity, which may improve its ability to penetrate hydrophobic pockets within the binding site. benthamscience.comingentaconnect.comencyclopedia.pub Its small size means it can often replace a hydrogen atom without causing significant steric hindrance, making it a valuable tool for optimizing binding affinity. tandfonline.comingentaconnect.com

Methyl Group : The methyl group at the C2 position, ortho to the carboxylic acid, is strategically placed to influence the molecule's conformation. Such substitutions can induce a specific torsional angle between the carboxylic acid group and the benzene ring, forcing the molecule into a conformation that is more favorable for binding to its biological target. nih.govacs.org This phenomenon, sometimes referred to as the "magic methyl" effect, can lead to a dramatic increase in potency. researchgate.net The methyl group can also engage in beneficial hydrophobic interactions if the target's binding site contains a corresponding hydrophobic pocket. nih.govresearchgate.net

Sulfamoyl Group : As previously mentioned, the 5-sulfamoyl group is indispensable for the diuretic activity of this class of compounds. pharmacy180.com It acts as a key anchoring point, forming crucial hydrogen bonds with amino acid residues within the binding site of the target protein, such as the Na-K-Cl cotransporter (NKCC2) for loop diuretics. The presence of this group is a defining characteristic for high-potency inhibition of the transporter. nih.gov

Positional Isomer Effects on Pharmacological Profiles

The specific arrangement of substituents on the benzoic acid ring is critical for pharmacological activity. Shifting the position of the fluoro, methyl, or other functional groups can lead to dramatic changes in the pharmacological profile due to altered steric and electronic interactions with the target receptor.

In the broader class of 5-sulfamoylbenzoic acid diuretics, the relative positions of the key functional groups dictate the compound's efficacy. For example, the diuretic activity is highly dependent on the position of the group ortho or meta to the sulfamoyl moiety. pharmacy180.comyoutube.com While this compound has a specific substitution pattern, studies on related analogs demonstrate the importance of this isomerism. A change in the substitution pattern can alter the molecule's shape and charge distribution, preventing it from fitting correctly into the binding site or forming the necessary interactions for a biological response.

The following table illustrates the hypothetical effects of positional isomerism on the activity profile, based on established SAR principles for this class of compounds.

| Compound | Structural Change (from parent compound) | Predicted Effect on Pharmacological Profile | Reference |

|---|---|---|---|

| 2-Fluoro-3-methyl-5-sulfamoylbenzoic acid | Swap of Fluoro and Methyl positions | Likely reduced activity due to altered conformation and electronic effects. | pharmacy180.com |

| 4-Fluoro-2-methyl-5-sulfamoylbenzoic acid | Fluoro group moved from C3 to C4 | Potentially altered activity; C4 is a known position for "activating groups" in related diuretics. | youtube.com |

| 3-Fluoro-2-methyl-4-sulfamoylbenzoic acid | Sulfamoyl group moved from C5 to C4 | Significant loss of activity, as the C5 position is essential. | pharmacy180.comnih.gov |

Stereochemical Considerations in Ligand-Target Interactions

While this compound is an achiral molecule, stereochemistry becomes a critical consideration when structural modifications introduce chiral centers. Biological targets, such as enzymes and transporters, are inherently chiral, being composed of L-amino acids. Consequently, they often exhibit stereoselectivity, interacting differently with the enantiomers of a chiral ligand.

Studies on other diuretic drugs have demonstrated the importance of stereochemistry. For instance, the diuretic agent ozolinone (B1678133) shows marked stereospecificity, with the levorotatory (-) isomer being responsible for the diuretic effect, while the dextrorotatory (+) isomer is inactive in this regard. nih.gov This indicates that the target structure can distinguish between the two enantiomers, with only one being able to bind productively. nih.gov

Therefore, if any future drug design efforts based on the this compound scaffold were to introduce a chiral center (e.g., by modifying a substituent), it would be imperative to synthesize and test the individual enantiomers separately. This approach is necessary to identify the eutomer (the more active enantiomer) and understand the three-dimensional structural requirements for optimal ligand-target interaction.

Integration of Computational and Experimental SAR Data for Rational Design

Modern drug discovery integrates computational methods with experimental testing to accelerate the design of new molecules. This synergy allows for a more rational approach to lead optimization, saving time and resources. oncodesign-services.com For analogs of this compound, this process would involve a continuous cycle of computational modeling, chemical synthesis, and biological evaluation.

The process typically follows these steps:

Molecular Modeling : A three-dimensional model of the target protein (e.g., a homology model of the Na-K-Cl cotransporter) is generated. Computational docking is then used to predict the binding mode of this compound within the active site. nih.gov This model helps identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Virtual Screening and In Silico Design : The binding model is used to design new analogs virtually. For instance, the model could predict whether a different substituent at the C3 position would fit better into a specific pocket or if altering the C2 substituent would improve the binding conformation. nih.gov

Chemical Synthesis and Experimental Testing : The most promising candidates identified through computational analysis are then synthesized. nih.gov These new compounds are subjected to in vitro and in vivo assays to determine their actual biological activity, providing crucial experimental SAR data.

Model Refinement : The experimental results are used to refine the computational model. If a predicted active compound is found to be inactive, the model is adjusted to better reflect the true binding requirements. This iterative process of prediction, synthesis, testing, and refinement leads to a more accurate understanding of the SAR and guides the design of increasingly potent and selective compounds. oncodesign-services.comnih.gov

This integrated approach allows researchers to explore chemical space more efficiently and to develop a deeper understanding of the subtle structural changes that govern a ligand's interaction with its target. nih.gov

Applications in Advanced Medicinal Chemistry and Chemical Biology

Design and Synthesis of Analogs for Drug Discovery Programs

The sulfamoylbenzoic acid framework is a well-established pharmacophore that has been extensively modified to generate analogs for various drug discovery programs. The design process often involves the isosteric replacement of functional groups to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of agonists for the Lysophosphatidic acid (LPA) receptor, a sulfamoyl benzoic acid (SBA) scaffold was created by replacing a sulfur group with an -NH-SO2- group, leading to the identification of potent and specific LPA2 agonists. nih.govnih.gov

Fluorine substitution, a key feature of 3-Fluoro-2-methyl-5-sulfamoylbenzoic acid, is a prevalent strategy in medicinal chemistry. nih.gov The introduction of fluorine can significantly alter a molecule's properties, such as lipophilicity and binding affinity, which are crucial for its interaction with biological targets. ossila.com The synthesis of fluorinated benzoic acid building blocks is therefore of significant interest. For example, 5-Fluoro-2-methylbenzoic acid is used as an intermediate in the synthesis of antiviral HIV-1 integrase inhibitors and antiproliferative agents that act by suppressing tubulin polymerization. ossila.com

The synthesis of these analogs often requires multi-step processes. A common precursor, 2,4-dichloro-5-sulfamoylbenzoic acid, is synthesized from 2,4-dichlorobenzoic acid and chlorosulfonic acid, followed by ammoniation and purification. patsnap.com The development of novel derivatives, such as oxime esters of 2,4-dichloro-5-sulfamoylbenzoic acid, has led to potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCAs IX and XII. unibs.it

Table 1: Examples of Sulfamoylbenzoic Acid Analogs and Their Applications

| Compound/Analog Class | Key Structural Features | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Sulfamoyl benzoic acid (SBA) Analogues | Non-lipid structure, -NH-SO2- group | Specific agonists of the LPA2 receptor | nih.govnih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid Oxime Esters | Oxime ester and Schiff base moieties | Inhibition of human carbonic anhydrase (hCA) isoforms IX and XII | unibs.it |

| 5-Fluoro-2-methylbenzoic acid Derivatives | Fluorinated ortho-toluic acid structure | Synthesis of HIV-1 integrase inhibitors and antiproliferative agents | ossila.com |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective molecules based on the sulfamoylbenzoic acid scaffold allows them to serve as chemical probes to investigate the roles of specific enzymes and receptors.

For example, 2-Fluoro-5-sulfamoylbenzoic acid has been identified as a potential inhibitor of carbonic anhydrase, an enzyme critical for pH regulation. ontosight.ai By selectively inhibiting this enzyme, such compounds can be used to study the physiological and pathological consequences of its activity, potentially leading to therapeutic applications in glaucoma and certain cancers. ontosight.ai

Similarly, the creation of specific agonists for the LPA2 receptor from the sulfamoyl benzoic acid class provides researchers with tools to explore the antiapoptotic pathways mediated by this G protein-coupled receptor. nih.govnih.gov These probes can help elucidate the mechanisms of cell survival and regeneration, which are crucial in contexts like radiation injury. nih.gov The ability to design analogs with high specificity, such as those that activate LPA2 without affecting other LPA receptor subtypes, is critical for their utility as precise chemical probes. nih.gov

Role in Synthesis of Other Bioactive Molecules (e.g., SGLT2 Inhibitors)

Substituted benzoic acids, including this compound, are valuable building blocks for the synthesis of more complex bioactive molecules. A prominent example is their application in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to manage type 2 diabetes. nih.govfda.gov

SGLT2 inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin, lower blood sugar by promoting the excretion of glucose in the urine. nih.govfda.gov The molecular architecture of these inhibitors often includes a C-aryl glucoside moiety attached to a substituted aromatic ring system. The specific substitution pattern on the aromatic ring is critical for potent and selective inhibition of SGLT2.

Rational drug design involving fluorination has been a key strategy in discovering potent dual inhibitors of both SGLT1 and SGLT2. nih.gov For instance, the synthesis of 5,5-difluoro- and 5-fluoro-5-methyl-hexose-based C-glucosides has yielded compounds with potent inhibitory activities. nih.gov Building blocks like this compound provide the necessary functional groups—a carboxylic acid for coupling reactions, a fluorine atom to enhance binding affinity and metabolic stability, a methyl group for steric influence, and a sulfamoyl group for hydrogen bonding—that are desirable for constructing these complex inhibitors. The structural analog fluoro-Dapagliflozin, a selective SGLT2 inhibitor, underscores the importance of fluorine in this class of molecules. medchemexpress.com

Academic Insights from Patent Literature Analysis in the Sulfamoylbenzoic Acid Class

An analysis of patent literature reveals key trends and academic insights into the development and application of the sulfamoylbenzoic acid class. Patents in this area highlight a strategic move beyond traditional diuretic applications to novel therapeutic areas, an emphasis on refining synthesis methods, and the targeted use of specific chemical modifications to achieve desired biological effects.

One significant insight is the successful decoupling of antihypertensive effects from diuretic effects. A patent for certain sulfamoylbenzoic acid derivatives describes compounds with potent antihypertensive activity that notably lack the diuretic effects commonly associated with this chemical class, thereby avoiding side effects like hypokalemia. google.com This demonstrates a sophisticated level of structure-activity relationship (SAR) understanding, allowing for the fine-tuning of biological outcomes.

Patents also focus on optimizing manufacturing processes. For example, a patent for preparing 2,4-dichloro-5-sulfamoylbenzoic acid details a method designed to increase synthesis yield, enhance safety for workers, and reduce production costs by preventing side reactions. patsnap.com Another patent describes an improved synthesis for 5-bromo-3-fluoro-2-methylbenzoate, a similarly substituted building block, indicating industrial interest in scalable and efficient routes to these key intermediates. google.com These process-oriented patents are crucial for the commercial viability of pharmaceuticals derived from this scaffold.

Table 2: Summary of Insights from Patent Literature

| Patent Focus | Key Innovation/Insight | Implication for Medicinal Chemistry | Reference |

|---|---|---|---|

| Novel Therapeutic Activity | Development of sulfamoylbenzoic acid derivatives with antihypertensive activity but no diuretic effect. | Demonstrates the ability to separate different pharmacological activities within the same chemical class through structural modification. | google.com |

| Synthesis Optimization | An improved, safer, and higher-yield method for producing 2,4-dichloro-5-sulfamoylbenzoic acid. | Highlights the importance of process chemistry in making pharmaceutical intermediates economically and environmentally viable. | patsnap.com |

Q & A

Q. What are the recommended methodologies for synthesizing 3-fluoro-2-methyl-5-sulfamoylbenzoic acid?

Answer: Synthesis typically involves multi-step organic reactions, including sulfonylation, fluorination, and carboxylation. A common approach is:

Sulfonylation : Introduce the sulfamoyl group to a substituted benzene ring under controlled acidic conditions.

Fluorination : Use fluorinating agents (e.g., DAST or Selectfluor) to substitute a hydrogen atom with fluorine at the 3-position.

Methylation : Introduce the methyl group at the 2-position via alkylation or Friedel-Crafts reactions.

Carboxylation : Oxidize a methyl or hydroxymethyl group at the 5-position to a carboxylic acid using KMnO₄ or CrO₃.

Key challenges include regioselectivity and minimizing side reactions. Purification often employs column chromatography or recrystallization .

Q. How can researchers optimize purification protocols for this compound?

Answer: Purification strategies depend on the synthesis byproducts:

- Solid-Phase Extraction (SPE) : Effective for removing polar impurities. Use C18 cartridges with gradient elution (water:acetonitrile).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- HPLC : For advanced purity (>98%), employ reverse-phase columns (e.g., C18) with a mobile phase of 0.1% TFA in acetonitrile/water ( describes similar protocols for sulfonamide mixtures) .

Q. What spectroscopic techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine’s deshielding effect at C3).

- 19F NMR : Quantify fluorine incorporation (δ ~ -120 ppm for aromatic F).

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide N-H stretch ~3350 cm⁻¹, carboxylic acid O-H ~2500-3000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M-H]⁻ ion for carboxylic acid).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use cell lines with validated sensitivity (e.g., HEK293 for receptor binding).

- Purity Validation : Re-test compounds after rigorous purification (HPLC >99%).

- Metabolite Screening : Identify degradation products (e.g., via LC-MS) that may interfere with activity.

highlights interdisciplinary validation in pharmacology and biochemistry to reconcile conflicting results .

Q. What advanced analytical methods can quantify trace impurities in this compound?

Answer:

- UPLC-MS/MS : Detect sub-ppm impurities using multiple reaction monitoring (MRM).

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions).

- 2D-NMR : Resolve overlapping signals from structural analogs (e.g., 4-fluoro vs. 3-fluoro isomers).

Reference standards (e.g., EP Reference Standards in ) ensure method accuracy .

Q. How does the compound’s environmental persistence impact ecotoxicology studies?

Answer:

- Degradation Pathways : Assess hydrolysis (pH-dependent) and photolysis (UV exposure).

- Soil Sorption : Measure log Koc values to predict mobility.

- Aquatic Toxicity : Use Daphnia magna or algal models (OECD 201/202 guidelines).

emphasizes remediation strategies for fluorinated contaminants, which can inform study design .

Q. What computational tools predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- QSAR Models : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity.

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories.

notes applications in drug discovery and enzymology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.